molecular formula C20H32O3 B1236257 9-hydroxy-5E,7Z,11Z,14Z-eicosatetraenoic acid

9-hydroxy-5E,7Z,11Z,14Z-eicosatetraenoic acid

Cat. No.: B1236257
M. Wt: 320.5 g/mol
InChI Key: KATOYYZUTNAWSA-DLJQHUEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-hydroxy-5E,7Z,11Z,14Z-eicosatetraenoic acid is an HETE having a 9-hydroxy group and (5E)-, (7Z)-, (11Z)- and (14Z)-double bonds. It has a role as a metabolite.
, also known as 9-hete, belongs to the class of organic compounds known as hydroxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroxyl group and four CC double bonds. Thus, is considered to be an eicosanoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5E,7Z,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9+,13-10-,17-14-

InChI Key

KATOYYZUTNAWSA-DLJQHUEDSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CC(/C=C\C=C\CCCC(=O)O)O

SMILES

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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